Benzyl levulinate

Description

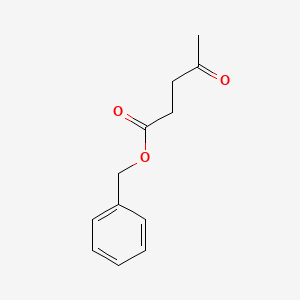

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQUVANYFZOCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219508 | |

| Record name | Benzyl 4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous oil to waxy solid; Strong fruity aroma | |

| Record name | Benzyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Benzyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.095-1.101 (20°) | |

| Record name | Benzyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6939-75-9 | |

| Record name | Phenylmethyl 4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6939-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM34X4Q295 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzyl Levulinate

Catalytic Esterification Strategies

The primary route to benzyl (B1604629) levulinate is the esterification of levulinic acid with benzyl alcohol. This reaction is typically catalyzed to achieve high conversion and selectivity under favorable conditions. The choice of catalyst plays a pivotal role in the efficiency, sustainability, and economic viability of the process. Methodologies range from using traditional mineral acids to employing sophisticated solid acid catalysts, metal-organic frameworks, and enzymes. monash.eduresearchgate.net

Heterogeneous Catalysis for Benzyl Levulinate Synthesis

Solid acid catalysts offer a promising alternative to corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid. researchgate.netmdpi.com These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction.

Functionalized Biomass: Urban waste, such as pine needles, has been ingeniously upcycled into a robust heterogeneous acid catalyst (PiNe–SO3H) through a one-pot carbonization and sulfonation process. biofueljournal.com This biochar-derived catalyst has demonstrated remarkable performance in the synthesis of a diverse range of levulinate esters, including this compound, with isolated yields ranging from approximately 46% to 93%. biofueljournal.com The catalyst showed excellent reusability for up to 10 consecutive cycles with minimal loss of efficiency. biofueljournal.com For the synthesis of this compound, a reaction of levulinic acid and benzyl alcohol using this catalyst yielded promising results. biofueljournal.com

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures, high surface areas, and tunable acidity, making them effective catalysts for various organic transformations. begellhouse.com H-ZSM-5, a medium-pore zeolite, has been successfully used for the esterification of levulinic acid with different alcohols. begellhouse.com While specific data for this compound synthesis using H-ZSM-5 is not detailed, its proven efficacy with other alcohols suggests its potential. begellhouse.com Modified H-ZSM-5 has been reported to achieve a 98% yield of n-butyl levulinate, highlighting the potential of zeolites in levulinate ester production. researchgate.net

Montmorillonite: This clay mineral can be modified to act as a solid acid catalyst. While direct examples for this compound are not provided, its application in esterification is a subject of research.

Sulfated Metal Oxides: Sulfated zirconia and other sulfated metal oxides are known for their strong acidic properties and have been employed in various acid-catalyzed reactions. Their potential for this compound synthesis is an area of active investigation.

| Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|

| PiNe–SO3H (Sulfonated Pine Needles) | Levulinic Acid, Benzyl Alcohol | Achieved isolated yields of ~46-93% for various levulinates. Reusable for up to 10 cycles. | biofueljournal.com |

| Modified H-ZSM-5 | Levulinic Acid, n-Butanol | Reported a 98% yield for n-butyl levulinate, indicating high potential for other esters. | researchgate.net |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.orgfrontiersin.org Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them highly promising for catalysis. researchgate.netrsc.org

Zirconium-based MOFs, such as UiO-66 and its derivatives, have been shown to be active and stable catalysts for the esterification of levulinic acid with various alcohols. researchgate.netcapes.gov.br The catalytic activity of these MOFs is attributed to the presence of Lewis acid sites at the zirconium clusters. mdpi.com For instance, Zr-containing MOFs like UiO-66 and UiO-66-NH2 have demonstrated activities comparable or even superior to other solid acid catalysts in the esterification of levulinic acid with alcohols like ethanol (B145695) and n-butanol. researchgate.netcapes.gov.br While specific results for this compound are not explicitly detailed, the broad applicability of these catalysts suggests their potential. The catalytic performance can be influenced by factors such as functional groups on the organic linker and the presence of defects in the MOF structure. capes.gov.br

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| UiO-66, UiO-66-NH2 | Esterification of Levulinic Acid | Active and stable catalysts with performance comparable or superior to other solid acids. | researchgate.netcapes.gov.br |

Supported catalysts involve the dispersion of an active catalytic species onto a high-surface-area support material. This approach can enhance the stability and activity of the catalyst.

Phosphomolybdic acid supported on ZSM-5 has been investigated for the synthesis of levulinate esters. While direct application for this compound is not specified, this type of catalyst demonstrates the principle of using supported heteropolyacids for esterification reactions.

Metal-Organic Framework (MOF) Based Catalysts

Homogeneous Catalysis Approaches

Homogeneous catalysts are dissolved in the reaction medium, which often leads to high activity and selectivity due to the absence of mass transfer limitations. bcrec.id However, their separation from the product can be challenging. monash.edu

Iron(III) Dimer Complexes: A dimeric complex of iron(III) has been successfully used as a homogeneous catalyst for the solvent-free transesterification of methyl levulinate and the esterification of levulinic acid to produce a variety of levulinate esters, including this compound. researchgate.net In the synthesis of this compound via esterification, a yield of 82% was achieved in 18 hours. researchgate.net This demonstrates the potential of iron-based catalysts, which are advantageous due to iron's low cost, abundance, and low toxicity. researchgate.net

Lewis Acids: Metal nitrates, acting as Lewis acids, have also been explored as catalysts for levulinic acid esterification. Iron (III) nitrate, in particular, was found to be a highly active and selective catalyst for the synthesis of butyl levulinate. mdpi.com The catalytic activity is attributed to the high Lewis acidity of the Fe³⁺ cation. mdpi.com This approach offers a simple and cost-effective route to produce bio-additives and could be extended to the synthesis of this compound.

| Catalyst | Reaction | Yield | Time (h) | Reference |

|---|---|---|---|---|

| Iron(III) Dimer Complex | Esterification of Levulinic Acid to this compound | 82% | 18 | researchgate.net |

| Iron(III) Nitrate | Esterification of Levulinic Acid to Butyl Levulinate | >90% conversion | 8 | mdpi.com |

Organocatalysis and Biocatalysis in Esterification

Organocatalysis: This field utilizes small organic molecules to catalyze reactions. While specific examples for this compound synthesis are not extensively documented in the provided context, organocatalysis represents a growing area in sustainable chemistry.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions, and biodegradability. researchgate.netacsgcipr.org Lipases are a class of enzymes that are particularly effective for esterification reactions. researchgate.net Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a widely used and highly efficient biocatalyst for esterification. rsc.org It has been successfully employed in the synthesis of benzyl propionate (B1217596), demonstrating its capability for producing benzyl esters. rsc.org The biocatalytic approach provides a green and sustainable route to this compound, operating under mild conditions and minimizing by-product formation. acsgcipr.org

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Novozym 435 | Esterification for Benzyl Esters | Exhibited the best performance for benzyl propionate synthesis among several lipases. | rsc.org |

Application of Deep Eutectic Solvents and Ionic Liquids in this compound Production

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green media and catalysts for the synthesis of levulinate esters. These compounds are often characterized by low vapor pressure, high thermal stability, and tunable properties, making them attractive alternatives to volatile organic solvents. mdpi.comtib.euacs.orgdntb.gov.uabcrec.idbcrec.id

Research into the esterification of levulinic acid has demonstrated the potential of DESs. For instance, eutectic systems containing benzyl tri-methyl ammonium (B1175870) chloride as the hydrogen bond acceptor (HBA) and various acids like p-toluenesulfonic acid as the hydrogen bond donor (HBD) have been investigated for esterification reactions. mdpi.comresearchgate.net While much of the research has focused on the production of ethyl levulinate, the principles are readily applicable to the synthesis of this compound. mdpi.comresearchgate.net Studies on ethyl levulinate synthesis using choline (B1196258) chloride-based DES have shown high conversions, with some systems achieving nearly 100% conversion of levulinic acid. mdpi.com

Ionic liquids, particularly Brønsted acidic ILs, have proven to be effective catalysts. For example, 1-Methylimidazolium hydrogen sulfate (B86663) ([MIM][HSO4]) has been successfully used in the solvent-free synthesis of various alkyl levulinates, achieving high yields (91-92%) for propyl and butyl levulinate. researchgate.net The dual role of ILs as both solvent and catalyst, coupled with their ease of separation and potential for recyclability, underscores their potential for greener this compound production. researchgate.netwhiterose.ac.uk The synthesis of benzyl acetate, a structurally similar ester, has been demonstrated using ILs, with yields influenced by the nature of the IL's anion and cation. whiterose.ac.ukd-nb.inforesearchgate.net

| Catalyst/Solvent System | Target Ester | Key Findings | Reference |

|---|---|---|---|

| Choline Chloride/p-Toluenesulfonic Acid (DES) | Ethyl Levulinate | Nearly 100% conversion of levulinic acid under conventional heating. Microwave assistance significantly reduces reaction time. | mdpi.com |

| Benzyl tri-methyl ammonium chloride-based DES | General Esters | Investigated for esterification, demonstrating the applicability of this class of DES. | mdpi.comresearchgate.net |

| 1-Methylimidazolium hydrogen sulfate ([MIM][HSO4]) | Propyl & Butyl Levulinate | High yields (91-92%) achieved under solvent-free conditions. Catalyst is recyclable. | researchgate.net |

| [EMIM][HSO4] | Benzyl Acetate | Achieved 90.34% acid conversion under optimized conditions, demonstrating efficacy for benzyl esters. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are central to the modern synthesis of this compound, aiming to reduce waste, improve energy efficiency, and utilize renewable resources.

Development of Solvent-Free and Atom-Economical Processes

A key objective in green synthesis is the elimination of volatile and toxic organic solvents. Solvent-free reaction conditions for the production of levulinate esters are being actively explored. rsc.org The direct esterification of levulinic acid with benzyl alcohol under solvent-free conditions has been achieved with high efficiency. For example, using a homogeneous iron(III) dimer complex as a catalyst resulted in an 82% yield of this compound. researchgate.net This approach not only simplifies the reaction setup and product purification but also minimizes solvent-related waste.

Utilization of Waste-Derived Feedstocks and Catalysts (e.g., Pine Needles)

The concept of a circular economy is being applied to this compound synthesis through the valorization of waste materials. Lignocellulosic biomass, such as agricultural and forestry residues, serves as a renewable feedstock for producing levulinic acid, the precursor to this compound. rsc.orgscirp.orgresearchgate.netaimspress.com

A notable innovation is the use of catalysts derived from waste. Researchers have successfully upcycled urban waste pine needles into a robust heterogeneous acid catalyst (PiNe–SO3H). biofueljournal.com This catalyst, created through a one-pot chemical carbonization and functionalization process, has demonstrated remarkable efficiency and versatility in synthesizing a wide range of levulinate esters, including this compound. biofueljournal.com Using this pine needle-derived catalyst, isolated yields for various levulinates ranged from 46% to 93%. biofueljournal.com The catalyst also showed excellent durability, maintaining its performance for up to 10 consecutive cycles, and the process was optimized to achieve low Environmental-Factor (E-factor) values, highlighting its environmental sustainability. biofueljournal.com

| Catalyst | Feedstock | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Sulphonated Pine Needle Biochar (PiNe–SO3H) | Levulinic Acid & Benzyl Alcohol | This compound | Part of a broad range of levulinates synthesized with yields of 46-93%. Catalyst is reusable for up to 10 cycles. | biofueljournal.com |

Energy-Efficient Reaction Protocols (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a significant process intensification technique that aligns with green chemistry principles by enhancing energy efficiency. researchgate.net This method can dramatically reduce reaction times compared to conventional heating. For the synthesis of levulinate esters, microwave irradiation has been shown to achieve high conversions and selectivities in a matter of minutes, whereas conventional methods might take hours. mdpi.comrsc.orgscirp.orgacs.orgunito.itresearchgate.net

For example, the microwave-assisted esterification of levulinic acid with various alcohols using a calix researchgate.netarene-based organocatalyst under solvent-free conditions yielded approximately 99% of the corresponding alkyl levulinates in just 2.5 minutes at 80°C. rsc.org In another study using a p-toluenesulfonic acid-based deep eutectic system, microwave heating at 413.15 K for 10 minutes resulted in a 76% conversion of levulinic acid with 100% selectivity for ethyl levulinate. mdpi.com These energy-efficient protocols are highly applicable to the synthesis of this compound, offering a pathway to faster, more sustainable production. rsc.org

Transesterification Routes to this compound

Transesterification offers an alternative pathway to this compound, typically involving the reaction of a more common alkyl levulinate, such as methyl or ethyl levulinate, with benzyl alcohol. This method can be advantageous, particularly when the starting alkyl levulinate is readily available.

The transesterification of methyl levulinate has been successfully demonstrated using various catalysts. In a notable study, a homogeneous iron(III) dimer complex was used to catalyze the solvent-free transesterification to produce this compound, achieving a high yield of 97% in 18 hours. researchgate.net This was significantly more effective than the direct esterification using the same catalyst, which yielded 82%. researchgate.net

Heterogeneous catalysts are also effective for this transformation. Montmorillonite K10, an environmentally friendly and low-cost clay mineral, has been shown to be a highly active catalyst for the transesterification of methyl levulinate with various alcohols, producing the corresponding alkyl levulinates in excellent yields. researchgate.net This demonstrates the potential for developing robust, reusable catalytic systems for the transesterification route to this compound.

| Starting Ester | Alcohol | Catalyst | Yield of this compound | Reference |

|---|---|---|---|---|

| Methyl Levulinate | Benzyl Alcohol | Homogeneous Iron(III) Dimer Complex | 97% | researchgate.net |

| Methyl Levulinate | Various Alcohols | Montmorillonite K10 | Excellent yields reported for various alkyl levulinates. | researchgate.net |

Reaction Engineering and Process Intensification for this compound Production

Reaction engineering and process intensification are crucial for developing economically viable and sustainable industrial-scale production of this compound. Process intensification aims to create smaller, cleaner, and more energy-efficient technologies. segovia-hernandez.comlinde.kz

One key strategy for esterification reactions is reactive distillation (RD), which combines chemical reaction and product separation into a single unit. segovia-hernandez.com This technique can significantly reduce capital and operating costs by overcoming equilibrium limitations through the continuous removal of a byproduct, such as water in the case of esterification. While much of the research on RD has focused on the production of levulinic acid or other alkyl levulinates like n-butyl levulinate, the principles are directly applicable to this compound synthesis. segovia-hernandez.com

Kinetic and Mechanistic Investigations of this compound Formation

The synthesis of levulinate esters, including this compound, is primarily achieved through the esterification of levulinic acid with the corresponding alcohol. Mechanistic studies suggest that the reaction, often catalyzed by an acid, follows a well-understood pathway. A proposed mechanism for the acid-catalyzed esterification of levulinic acid involves the initial protonation of the carboxylic acid's carbonyl oxygen. mdpi.com This protonation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to a nucleophilic attack by the alcohol (e.g., benzyl alcohol). mdpi.com The subsequent elimination of a water molecule and deprotonation of the intermediate yields the final ester product. mdpi.com

Kinetic investigations into the esterification of levulinic acid have often employed pseudo-homogeneous models to describe the reaction rates. For instance, in the synthesis of butyl levulinate, a pseudo-first-order kinetic model demonstrated a strong correlation with experimental data across various temperatures. nih.gov This suggests that the reaction rate is primarily dependent on the concentration of one reactant, typically the limiting reactant. The activation energy, a critical parameter derived from kinetic studies, has been calculated for similar reactions, providing insight into the energy barrier of the process. For the synthesis of butyl levulinate using a sulfonated aluminum oxide catalyst, the activation energy was determined to be 26.24 ± 1.1 kJ/mol. tandfonline.com

For heterogeneous catalytic processes, more complex mechanistic models such as the Langmuir-Hinshelwood and Eley-Rideal models are used to describe the interaction between reactants and the catalyst surface. nih.gov These models help in elucidating whether the reaction occurs between two adsorbed molecules on the catalyst surface or between an adsorbed molecule and a molecule in the bulk fluid. nih.gov Furthermore, the Taft equation has been utilized to correlate the reaction rate constants with the electronic and steric effects of the alkyl group in different alcohols, providing a quantitative understanding of how the alcohol's structure influences the reaction kinetics. acs.org Mechanistic investigations have also highlighted that under certain optimized conditions, the prevailing mechanism is direct esterification rather than the formation of a pseudo-ester intermediate. biofueljournal.com

Optimization of Reaction Parameters (e.g., Temperature, Time, Molar Ratios, Catalyst Loading)

The optimization of reaction parameters is crucial for developing efficient and economical processes for this compound synthesis. Researchers have systematically studied the effects of temperature, reaction time, substrate molar ratios, and catalyst loading to maximize conversion and yield.

Temperature: Reaction temperature significantly influences the rate of esterification. Studies on the synthesis of various levulinate esters show that higher temperatures generally lead to higher conversion rates, up to an optimal point. For the synthesis of butyl levulinate, the yield increased with temperature from 120 to 130 °C and stabilized around 77% at higher temperatures. acs.org An optimal temperature of around 140 °C was identified for maximizing the butyl levulinate yield. acs.org In another study, a temperature of 120 °C was found to be optimal. researchgate.netresearchgate.netdntb.gov.ua For the synthesis of this compound using a sulfated carbon-based graphene oxide monolith catalyst, an excellent conversion of 97% was achieved at 110 °C. researchgate.net

Reaction Time: The duration of the reaction is another critical parameter. Kinetic studies show that conversion increases with time until equilibrium is reached. mdpi.com For the synthesis of butyl levulinate, a reaction time of 2 hours was sufficient to achieve a maximum yield of 81.7%. acs.org Other studies have reported optimal times of 6 hours tandfonline.com and 8 hours. dntb.gov.ua In the case of microwave-assisted synthesis of ethyl levulinate, a significant reduction in reaction time was observed, with the best results achieved in just 10 minutes. mdpi.com

Molar Ratios: The molar ratio of alcohol to levulinic acid is a key factor in driving the reaction equilibrium towards the product side. Using an excess of the alcohol is a common strategy. For the synthesis of butyl levulinate, an optimal 1-butanol (B46404) to levulinic acid molar ratio of 60 was determined. acs.org Other research identified an optimal butanol to levulinic acid ratio of 8:1. researchgate.netresearchgate.net For ethyl levulinate, a 5:1 molar ratio of ethanol to levulinic acid was used effectively. mdpi.com

Data on Optimized Reaction Parameters for Levulinate Ester Synthesis

The following tables summarize the optimized parameters from various research studies for the synthesis of different levulinate esters.

Table 1: Optimized Conditions for Butyl Levulinate Synthesis

| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:LA) | Catalyst Loading | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Dowex 50Wx2 | 140 | 2 | 60:1 | 1.6% | 81.7% Yield | acs.org |

| Sulfonated titania-zirconia | 120 | - | 8:1 | 1.5 wt% | 93.1% Conversion | researchgate.netresearchgate.net |

| Sulfated-Al2O3 | 120 | 6 | 7.9:1 | 1.32 wt% | 81.04% Conversion | tandfonline.com |

Table 2: Optimized Conditions for Benzyl and Ethyl Levulinate Synthesis

| Product | Catalyst | Temperature (°C) | Time | Molar Ratio (Alcohol:LA) | Catalyst Loading | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | SO3H@CGO monolith | 110 | - | Low | 0.008 g/cm³ | 97% Conversion | researchgate.net |

| Ethyl Levulinate | ChCl:pTSA (Microwave) | 70 | 10 min | 5:1 | 5 wt% | 76% Conversion | mdpi.com |

Mechanistic Elucidation and Computational Studies of Benzyl Levulinate Chemistry

Detailed Mechanistic Pathways of Benzyl (B1604629) Levulinate Formation and Transformation

The formation of benzyl levulinate, primarily through the esterification of levulinic acid with benzyl alcohol, and its subsequent conversion into other valuable chemicals, can proceed through several distinct mechanistic routes. The prevailing pathway is often dependent on the catalyst and reaction conditions employed.

Formation via Esterification of Levulinic Acid:

The acid-catalyzed esterification of levulinic acid with benzyl alcohol is the most direct route to this compound. Mechanistic studies, particularly on analogous alkyl levulinates, have revealed two primary competing pathways. rsc.org

Direct Fischer-Type Esterification: This is the classical mechanism for acid-catalyzed esterification. The process is initiated by the protonation of the carboxylic acid group of levulinic acid by a Brønsted acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by benzyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the catalyst and releases this compound. techscience.com

α-Angelica Lactone Intermediate Pathway: An alternative route involves the initial intramolecular dehydration of levulinic acid to form α-angelica lactone, an unsaturated five-membered ring. rsc.orgmdpi.com This step can be favored under certain acidic conditions. The α-angelica lactone then undergoes a nucleophilic attack by benzyl alcohol at the carbonyl carbon. This ring-opening reaction forms a pseudo-ester intermediate, which subsequently tautomerizes to the final this compound product. rsc.org Some studies note that the activation energy for forming the pseudo-ester can be lower than for direct esterification, suggesting this pathway can be significant. rsc.org

Formation from Furfuryl Alcohol:

This compound can also be synthesized from furfuryl alcohol and benzyl alcohol in a one-pot process. The mechanism involves the alcoholysis of furfuryl alcohol in the presence of an acid catalyst. A proposed mechanism suggests the formation of a benzyloxymethylfuran intermediate, which subsequently undergoes rearrangement and reaction with water (which can be present in the system or added) to yield this compound. frontiersin.orgresearchgate.net

Transformation via Catalytic Hydrogenolysis:

A key transformation of this compound is its reductive conversion to other useful platform molecules, such as γ-valerolactone (GVL). This is typically achieved through catalytic transfer hydrogenolysis (CTH), where an alcohol like isopropanol (B130326) serves as the hydrogen source, or through direct hydrogenation with H₂ gas. The mechanism for the conversion of a levulinate ester to GVL is generally considered a two-step process: beilstein-journals.org

Hydrogenation of the Ketone: The ketone group on the C4 position of this compound is first hydrogenated to a hydroxyl group, forming benzyl 4-hydroxyvalerate as an intermediate.

Intramolecular Transesterification: The newly formed hydroxyl group then performs a nucleophilic attack on the ester carbonyl carbon. This intramolecular cyclization results in the elimination of benzyl alcohol and the formation of the stable five-membered ring product, γ-valerolactone. beilstein-journals.org

Table 1: Mechanistic Pathways in this compound Chemistry This table is interactive. Users can sort and filter the data.

| Process | Reactants | Key Intermediate(s) | Product(s) | Catalyst Type | References |

|---|---|---|---|---|---|

| Formation | Levulinic Acid, Benzyl Alcohol | Protonated Carbonyl, Tetrahedral Intermediate | This compound, Water | Brønsted Acid | techscience.com |

| Formation | Levulinic Acid, Benzyl Alcohol | α-Angelica Lactone, Pseudo-ester | This compound, Water | Brønsted Acid | rsc.orgmdpi.com |

| Formation | Furfuryl Alcohol, Benzyl Alcohol | Benzyloxymethylfuran | This compound | Acid Catalyst | frontiersin.orgresearchgate.net |

| Transformation | This compound, H-donor (e.g., Isopropanol) | Benzyl 4-hydroxyvalerate | γ-Valerolactone, Benzyl Alcohol | Hydrogenation Catalyst (e.g., Ni, Ru, Pd) | beilstein-journals.org |

Advanced Computational Chemistry in this compound Research

Computational chemistry has become an indispensable tool for obtaining a deep, molecular-level understanding of reaction mechanisms, catalyst behavior, and reaction dynamics in the synthesis and transformation of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate complex reaction mechanisms in catalysis. For levulinate chemistry, DFT calculations have been instrumental in:

Mapping Energy Profiles: DFT is used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

Validating Mechanistic Hypotheses: DFT calculations can confirm or refute proposed mechanisms. For instance, calculations can show which pathway—direct esterification or the angelica lactone route—is more energetically favorable under specific catalytic conditions. Studies on the alcoholysis of glucose to produce levulinate esters have used DFT to show that certain additives can lower the energy barriers for degradation pathways. researchgate.netresearchgate.net

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a group of atoms and molecules, providing insight into dynamic processes and the influence of the reaction environment. In the context of levulinate chemistry, MD is used to:

Model Catalyst-Reactant Interactions: MD simulations can reveal how reactant and solvent molecules arrange themselves on a catalyst surface. For example, in the alcoholysis of glucose to form levulinates, MD simulations indicated that the acid catalyst tends to localize near the glucose molecule in an ethanol (B145695)/tetrahydrofuran solvent mixture, which is beneficial for the reaction. researchgate.netresearchgate.net

Understand Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. MD simulations can model the solvation of reactants and transition states, helping to explain these effects and guide the selection of optimal solvent systems.

Inform Catalyst Design: By simulating the diffusion of reactants into catalyst pores and their interaction with active sites, MD provides valuable data for designing catalysts with improved accessibility and activity. mdpi.com

Photochemistry offers novel, non-thermal routes for chemical synthesis. Recent research has demonstrated that levulinate derivatives can be synthesized through photochemical pathways. Quantum chemical calculations are essential for understanding these light-induced reactions. rsc.orgrsc.org

A study on the bichromatic photochemical transformation of allylic and acrylic substrates into levulinates or butenolides highlighted the power of these calculations. rsc.orgrsc.org The reaction proceeds through a sequence of a UV-A induced cross-metathesis followed by a UV-C irradiation step. The UV-C step can lead to two competing products. Quantum chemical calculations were performed to analyze the electronic properties and absorption spectra of the key intermediates for the two divergent pathways. The calculations revealed that the intermediate leading to the levulinate product was significantly red-shifted compared to the intermediate for the competing cyclization pathway. rsc.org This insight explained why using a UV-C absorbing filter (phenanthrene) could selectively inhibit one pathway, allowing for the highly selective synthesis of the levulinate derivative. rsc.orgrsc.org

Table 2: Computational Methods in this compound Research This table is interactive. Users can sort and filter the data.

| Method | Application | Key Insights Provided | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Energy profiles, transition state structures, rate-determining steps, catalyst-substrate binding energies. | rsc.orgconicet.gov.ar |

| Molecular Dynamics (MD) | Catalyst/Solvent System Design | Reactant/catalyst localization, solvent effects, diffusion in pores, conformational sampling. | researchgate.netresearchgate.netmdpi.com |

| Quantum Chemical Calculations | Photochemical Reaction Analysis | Electronic transitions, absorption spectra of intermediates, rationalization of product selectivity under irradiation. | rsc.orgrsc.org |

Molecular Dynamics and Simulation Studies for Catalyst Design

In Situ Spectroscopic and Analytical Techniques for Mechanistic Interrogation

While computational studies provide theoretical insight, in situ spectroscopic techniques offer direct experimental evidence of mechanistic pathways by monitoring reactions as they occur. These methods are crucial for identifying transient intermediates and understanding the role of the catalyst in real-time.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for studying heterogeneous catalytic reactions. By passing an infrared beam through the sample inside a reaction cell, one can monitor changes in vibrational frequencies associated with chemical bonds. In levulinic acid esterification, in situ FTIR has been used to:

Distinguish between Lewis and Brønsted acid sites on a catalyst surface by observing the adsorption of probe molecules like pyridine (B92270) or carbon monoxide. mdpi.commdpi.com

Observe the adsorption of reactants on the catalyst. Studies have shown that levulinic acid can be adsorbed on Brønsted acid sites, while alcohols may adsorb on both Lewis and Brønsted sites, providing a clearer picture of the initial catalyst-substrate interactions. acs.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for obtaining structural and quantitative information about molecules in the liquid phase. By placing the entire reaction vessel within the NMR spectrometer, the evolution of the reaction can be followed. electrochem.org In situ NMR studies of levulinic acid conversion can:

Quantitatively track the concentrations of reactants, products, and any observable intermediates over time, allowing for detailed kinetic analysis. researchgate.netacs.org

Provide direct evidence for the formation of intermediates, such as the α-angelica lactone or pseudo-esters, helping to confirm the operative reaction mechanism.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): While typically used for ex situ analysis of samples taken at intervals, these chromatographic techniques are fundamental for mechanistic interrogation. They provide quantitative data on reactant conversion and product selectivity over time, which is used to build kinetic models and test mechanistic hypotheses derived from spectroscopic and computational studies. mdpi.comnih.gov

Table 3: Spectroscopic and Analytical Techniques for Mechanistic Studies This table is interactive. Users can sort and filter the data.

| Technique | Mode | Information Obtained | References |

|---|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | In Situ | Identification of catalyst acid sites (Lewis/Brønsted), monitoring of reactant adsorption on catalyst surface. | mdpi.commdpi.comacs.orgdoi.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In Situ | Real-time quantitative analysis of reactants, intermediates, and products; kinetic profiling. | electrochem.orgresearchgate.netacs.orgcardiff.ac.uk |

| Gas Chromatography (GC) / HPLC | Ex Situ (Time-course sampling) | Reactant conversion, product yield and selectivity, kinetic data for model fitting. | mdpi.comnih.gov |

Diverse Applications and Functionalization Strategies of Benzyl Levulinate

Biomedical and Pharmaceutical Intermediates

The inherent reactivity of benzyl (B1604629) levulinate makes it a valuable precursor in the synthesis of complex molecules with potential therapeutic properties. ontosight.ai Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups, paving the way for the creation of novel drug candidates and bioactive compounds. researchgate.net

Benzyl levulinate serves as a key intermediate in the synthesis of various pharmaceutical compounds, including those with antiviral and anticancer activities. ontosight.ai While direct synthesis of specific antiviral or anticancer drugs from this compound is not extensively detailed in the provided search results, its role as a versatile building block is highlighted. For instance, the synthesis of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which are potent anti-HIV-1 agents, involves the use of benzyl derivatives. nih.gov Although not directly starting from this compound, this illustrates the importance of the benzyl moiety in antiviral drug design.

Similarly, in the realm of anticancer research, various benzyl derivatives have been synthesized and evaluated for their apoptosis-inducing properties. nih.govmdpi.com For example, a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were synthesized and showed antiproliferative activity against cancer cell lines. nih.govmdpi.com The α-ketoamide functional group, which can be derived from levulinic acid, is present in several drug molecules, including the antiviral agents boceprevir (B1684563) and telaprevir. researchgate.net This suggests the potential for this compound, a derivative of levulinic acid, to be a precursor in the synthesis of such bioactive molecules. researchgate.net

The chemical versatility of this compound allows for its derivatization into a wide array of bioactive molecules. ontosight.ai The ketone and ester functionalities present in this compound are key to its reactivity. rsc.org For instance, the levulinoyl ester group can be used as a cleavable linker in activity-based protein profiling, a powerful tool in chemical biology and drug discovery. researchgate.net

Furthermore, derivatization of levulinic acid and its esters, including this compound, can lead to the formation of various heterocyclic compounds. For example, the synthesis of [2,5']-bis-heterocycles, which are analogs of the bengazole family of natural products with potential anticancer and antiparasitic activities, can utilize levulinate derivatives. scielo.org.mx The ability to modify the core structure of this compound through reactions like benzoyl chloride derivatization further expands its utility in creating novel small molecules for biological screening. chromatographyonline.comnih.gov

Table 1: Examples of Bioactive Molecules and Intermediates Derived from Benzyl or Levulinate Moieties

| Molecule/Intermediate Class | Potential Application | Key Synthetic Strategy/Feature | Reference |

|---|---|---|---|

| 6-Benzyl Analogs of HEPT | Anti-HIV-1 Agents | Incorporation of a benzyl group | nih.gov |

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | Anticancer Agents | Use of benzylamino substituents | nih.govmdpi.com |

| α-Ketoamides | Antiviral, Anti-inflammatory | Derived from the keto-acid functionality of levulinic acid | researchgate.net |

| Levulinoyl Ester-based Linkers | Activity-Based Protein Profiling | Hydrazine-labile protecting group | researchgate.net |

| [2,5']-bis-heterocycles | Anticancer, Antiparasitic | Hantzsch reaction with levulinate derivatives | scielo.org.mx |

Synthesis of Antiviral and Anticancer Agents

Advanced Materials and Polymer Science

The demand for sustainable and functional polymers has driven research into bio-based monomers. Levulinic acid and its derivatives, including this compound, have been identified as promising platform chemicals for the synthesis of novel polymer architectures. researchgate.netuni-rostock.de The presence of reactive functional groups in this compound allows for its incorporation into polymers through various polymerization techniques, leading to materials with tailored properties. researchgate.net

This compound can be utilized as a monomer to introduce specific functionalities into polymer chains. The ketone group, in particular, offers a site for post-polymerization modification, enabling the creation of functional materials. rsc.orgmaterials.international

While the direct polymerization of this compound is not extensively documented in the search results, studies on related levulinate derivatives provide significant insights. Vinyl levulinate, synthesized from levulinic acid, has been successfully homopolymerized and copolymerized with vinyl acetate. rsc.org This process, often mediated by radical polymerization techniques like cobalt-mediated radical polymerization (CMRP), yields well-defined polymers with pendant ketone functionalities. rsc.orgmaterials.internationalacs.org These ketone groups can then be further functionalized, for example, through ketoxime click chemistry with O-benzylhydroxylamine. rsc.orgmaterials.international This approach highlights a viable strategy for incorporating levulinate-based monomers, and by extension, potentially this compound, into vinyl polymer backbones.

The integration of levulinic acid and its esters into novel polymer architectures is a burgeoning field of research. researchgate.net These bio-based monomers can be used to create a variety of polymers, including polyesters, polyamides, and polyketals. rsc.org For instance, levulinic acid-based ketal-ester plasticizers have been synthesized to enhance the thermal and mechanical properties of bioplastics like polyhydroxyalkanoates (PHB). rsc.orgresearchgate.net One such plasticizer bearing benzyl side chains demonstrated significant efficiency in reducing the glass transition and melting temperatures of PHB. rsc.org This demonstrates how the benzyl group, when incorporated into a levulinate-derived structure, can influence the macroscopic properties of a polymer blend. Furthermore, levulinate derivatives can be used in the synthesis of glycerol (B35011) levulinate ketal compounds, which can then be polymerized to form alternating ketal-ester copolymers. google.com These polymers have potential applications as polymeric plasticizers for various materials, including PVC and polyesters. google.com

Table 2: Polymerization and Functionalization Strategies Involving Levulinate Derivatives

| Polymer/Monomer System | Polymerization Technique | Key Feature/Application | Reference |

|---|---|---|---|

| Poly(vinyl levulinate-co-vinyl acetate) | Cobalt-Mediated Radical Polymerization (CMRP) | Pendant ketone groups for functionalization | rsc.orgmaterials.internationalacs.org |

| Levulinic Acid-based Ketal-Ester Plasticizers | Multi-step synthesis | Enhancement of thermal and mechanical properties of PHB | rsc.orgresearchgate.net |

| Glycerol Levulinate Ketal Copolymers | Polycondensation or Ring-Opening Polymerization | Polymeric plasticizers for PVC, polyesters | google.com |

(Co)polymerization Studies (e.g., Vinyl Levulinate Derivatives)

This compound-Based Plasticizers for Biopolymers

This compound and its derivatives are emerging as effective bio-based plasticizers, addressing the need for sustainable additives to improve the properties of biopolymers. These plasticizers are particularly relevant for enhancing the processability and flexibility of inherently brittle bioplastics like polyhydroxyalkanoates (PHAs).

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms, valued for their biocompatibility and renewability. rsc.orgmdpi.com However, commodity PHAs such as poly(3-hydroxybutyrate) (PHB) are often characterized by high crystallinity, brittleness, and a narrow processing window between their melting and thermal degradation temperatures, which limits their applications. rsc.orgmdpi.com

Research has demonstrated that levulinic acid-based plasticizers can significantly improve these properties. Specifically, a ketal-ester bioplasticizer incorporating a benzyl group (KE-benz) has been shown to be an effective additive for PHB. rsc.orgresearchgate.net The addition of this benzyl-containing plasticizer enhances compatibility with the polymer matrix and effectively modifies its thermomechanical characteristics. rsc.orgresearchgate.net

Studies show that incorporating 20 parts per hundred of resin (phr) of the benzyl-terminated ketal-ester plasticizer into PHB leads to a notable decrease in both the glass transition temperature (Tg) and the melting temperature (Tm). rsc.org This modification results in a more flexible polymer at room temperature and expands the temperature range in which PHB can be processed without thermal degradation. rsc.orgresearchgate.net The storage modulus is also significantly reduced, indicating a less rigid material. rsc.org

Table 1: Effect of Benzyl-Terminated Ketal-Ester Plasticizer (KE-benz) on Thermal Properties of PHB

| Property | Neat PHB | PHB with 20 phr KE-benz | Change |

| Glass Transition Temperature (Tg) | ~20 °C | ~3 °C | ↓ 17 °C |

| Melting Temperature (Tm) | ~171 °C | ~163 °C | ↓ 8 °C |

| Storage Modulus (at room temp.) | - | ~50% reduction | ↓ ~50% |

Data sourced from studies on levulinic acid-based ketal-ester bioplasticizers. rsc.org

The development of sustainable bioplasticizers from renewable resources like levulinic acid is a key strategy to produce fully bio-based polymer formulations. unipi.it A successful approach involves the design and synthesis of asymmetrical ketal-ester derivatives of levulinic acid. researchgate.net

A selective, protecting-group-free, three-step synthesis has been developed to produce these bioplasticizers. rsc.orgresearchgate.net The process is as follows:

Esterification: A selected carboxylic acid, such as phenylacetic acid (to introduce the benzyl moiety), undergoes a solvent-free reaction with ethylene (B1197577) glycol. This step selectively yields a 2-hydroxyethyl ester. rsc.orgunipi.it

Second Esterification: The resulting hydroxyethyl (B10761427) ester is then reacted with the carboxylic group of levulinic acid, forming an asymmetric diester. rsc.org

Ketalization: The ketone group on the levulinate portion of the molecule is reacted to form a ketal, which protects the ketone and contributes to the final structure of the plasticizer. nih.gov

This synthetic route allows for the creation of a library of plasticizers with varied side chains by changing the initial carboxylic acid. rsc.org Research has shown a clear correlation between the structural features of the ketal-ester, such as the presence of a benzyl group, and the resulting thermal and mechanical properties of the plasticized polymer. researchgate.net Specifically, benzyl-terminated additives have demonstrated superior performance in reducing the glass transition temperature of polymers like PVC. researchgate.net

Enhancing Thermomechanical Properties of Polyhydroxyalkanoates (PHAs)

Post-Polymerization Functionalization of Levulinate-Containing Polymers (e.g., Ketoxime Click Chemistry)

The ketone group inherent in the levulinate structure provides a versatile handle for the post-polymerization functionalization of polymers. This allows for the modification of polymer side-chains to impart new properties or to attach other molecules. One effective method for this is ketoxime "click" chemistry. materials.internationalrsc.org

Researchers have synthesized ketone-functionalized poly(vinyl ester)s through the controlled radical copolymerization of vinyl levulinate and vinyl acetate. rsc.orguliege.be Vinyl levulinate itself can be synthesized from levulinic acid via a palladium-catalyzed vinyl exchange. rsc.org The resulting poly(vinyl levulinate-co-vinyl acetate) copolymer possesses pendant ketone groups that are readily available for further reaction. materials.internationalrsc.org

The "click" reaction involves the conjugation of these ketone functionalities with an alkoxyamine, such as O-benzylhydroxylamine. materials.internationalrsc.orguliege.be This specific reaction is a form of oxime ligation, which is highly efficient and proceeds under mild conditions, making it a powerful tool for polymer modification. rsc.orguliege.be This strategy demonstrates how the levulinate moiety can be incorporated into a polymer backbone and subsequently used as a platform for introducing complex functionalities, like benzyl groups, onto the polymer side-chains. materials.internationaluliege.be

Fine Chemicals and Specialty Additives Development

Beyond polymer science, this compound serves as a valuable fine chemical and specialty additive, particularly in the flavor and fragrance industries and as a potential green solvent.

This compound is recognized as a flavoring agent and adjuvant by regulatory bodies and industry associations. nih.govfda.gov It is assigned FEMA number 4623 and JECFA number 2064. nih.govthegoodscentscompany.com Its sensory profile is characterized by a strong, pleasant aroma. nih.gov

The compound's organoleptic properties make it a versatile ingredient in various formulations. thegoodscentscompany.com It is used to impart specific notes in both food products and perfumes. perflavory.comtrivenichemicals.com

Table 2: Sensory Profile of this compound

| Aspect | Description |

| Odor Type | Fruity, herbal, waxy, caramellic, savory. thegoodscentscompany.com |

| Flavor Type | Herbal. thegoodscentscompany.com |

| Applications | Used in butter, bacon, chocolate, and smoke flavors, as well as in fruit applications like banana, melon, and cherry. thegoodscentscompany.com |

Data sourced from flavor and fragrance industry databases. thegoodscentscompany.com

Levulinate esters, as a class, are recognized for their potential as environmentally benign solvents, offering a renewable alternative to conventional petroleum-derived solvents. atamanchemicals.comresearchgate.net These bio-based solvents are noted for their low toxicity and biodegradability. atamanchemicals.comdergipark.org.tr Levulinic acid, the precursor to these esters, is considered a key platform chemical derived from biomass. polyu.edu.hkaimspress.com

While much of the research has focused on shorter-chain esters like ethyl levulinate and butyl levulinate, this compound shares the same core structure and is part of this family of green chemicals. atamanchemicals.comresearchgate.net Levulinate esters are explored as replacements for solvents like hexane (B92381) and toluene (B28343) in various industrial processes, including the extraction of natural compounds. atamanchemicals.com Their favorable properties, such as high boiling points and stability, make them attractive for green chemistry applications. dergipark.org.trbiofueljournal.com The use of levulinate esters as solvents aligns with the principles of sustainable chemistry by utilizing renewable feedstocks to create less hazardous chemical products. sci-hub.stresearchgate.net

Advanced Analytical Methodologies for Benzyl Levulinate Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of benzyl (B1604629) levulinate, enabling its separation from complex mixtures and the quantification of its purity. Modern liquid chromatography techniques, in particular, offer the precision and resolution required for detailed analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzyl levulinate. A common approach involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com

Method development for this compound often utilizes a C18 column, a popular choice for reversed-phase chromatography due to its broad applicability. nih.gov The mobile phase, a critical component in HPLC, is typically a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.com The ratio of these solvents can be adjusted to optimize the separation. To ensure sharp peaks and good resolution, an acid, like phosphoric acid or formic acid, is often added to the mobile phase. sielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is volatile and compatible with MS ionization sources. sielc.com

Validation of an HPLC method is essential to ensure its reliability and reproducibility. researchgate.net This process involves assessing several parameters, including:

Linearity: Demonstrating that the detector response is proportional to the concentration of this compound over a specific range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. nih.gov

A validated HPLC method was successfully used in a pharmacokinetic study of a benzyl-containing compound in rats, highlighting the practical application of this technique. nih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 284 nm) |

| Column Temperature | 25°C |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.commdpi.com

For this compound, UPLC methods can significantly reduce run times, making it a high-throughput technique suitable for screening large numbers of samples. mdpi.comdshs-koeln.de The principles of method development for UPLC are similar to HPLC, involving the optimization of the mobile phase composition and gradient to achieve the desired separation. mdpi.com The use of smaller particle columns in UPLC leads to sharper and narrower peaks, enhancing sensitivity and resolution. mdpi.com A UPLC-MS/MS method for umifenovir, for instance, achieved a total run time of only 2.5 minutes. mdpi.com

Table 2: Comparison of HPLC and UPLC for Analytical Efficiency

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

Hyphenated Techniques (e.g., HPLC-MS, GC-MS for Product and Impurity Analysis)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the analysis of volatile and thermally stable compounds. labcompare.com In the context of this compound, GC-MS can be used to identify and quantify impurities that may be present from the synthesis process. nih.govnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns. shimadzu.co.kr The NIST Mass Spectrometry Data Center provides a reference library for this compound, with its top three mass-to-charge ratio (m/z) peaks identified as 91, 107, and 99. nih.gov Headspace GC-MS is a variation of this technique that is useful for analyzing volatile impurities in a sample without the need for solvents. shimadzu.combwise.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is invaluable for the analysis of less volatile or thermally labile compounds. For this compound, LC-MS can be used for reaction monitoring, impurity profiling, and pharmacokinetic studies. researchgate.netnih.gov The use of an atmospheric pressure chemical ionization (APCI) source is one method for interfacing the liquid chromatograph with the mass spectrometer. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as essential tools for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. weebly.commdpi.com Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the structure of this compound. nih.govrsc.org

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR reveals the number of different types of carbon atoms and their chemical environment. rsc.org

The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. For this compound, specific signals corresponding to the protons and carbons of the benzyl group and the levulinate moiety would be expected. By analyzing the integration of the signals in a ¹H NMR spectrum, the ratio of the different types of protons can be determined, further confirming the structure. NMR is also a powerful tool for assessing the purity of a sample, as the presence of impurities will result in additional peaks in the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and instrument.)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H NMR | |||

| Benzyl CH₂ | ~5.1 | s | 2H |

| Aromatic CH | ~7.3 | m | 5H |

| Levulinate CH₂-C=O | ~2.8 | t | 2H |

| Levulinate CH₂-COO | ~2.6 | t | 2H |

| Levulinate CH₃ | ~2.2 | s | 3H |

| ¹³C NMR | |||

| C=O (ketone) | ~206 | ||

| C=O (ester) | ~172 | ||

| Aromatic C (quaternary) | ~136 | ||

| Aromatic CH | ~128 | ||

| Benzyl CH₂ | ~66 | ||

| Levulinate CH₂-C=O | ~38 | ||

| Levulinate CH₂-COO | ~29 | ||

| Levulinate CH₃ | ~28 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. louisville.edu The FTIR spectrum of this compound would show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and the ester, as well as C-O stretching of the ester and vibrations associated with the aromatic ring. nih.gov The analysis is often performed on a neat sample using a capillary cell. nih.gov

Raman Spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. spectroscopyonline.compace.edu Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. pace.edu The Raman spectrum of this compound would also exhibit peaks corresponding to the various functional groups, providing a unique "fingerprint" of the molecule. spectroscopyonline.com The fingerprint region, typically from 300-1900 cm⁻¹, is often used for identification. spectroscopyonline.com

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | ~1715 |

| Ester C=O | Stretch | ~1735 |

| C-O (ester) | Stretch | ~1200-1100 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aromatic C=C | Stretch | ~1600, 1450 |

| Aliphatic C-H | Stretch | ~3000-2850 |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

In the analysis of this compound, derivatization is a chemical modification process employed to convert the analyte into a product with improved properties for separation and detection. This strategy is particularly valuable for enhancing the sensitivity and selectivity of analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatizing this compound are to increase its volatility for GC analysis, improve its chromatographic behavior, and enhance the response of detectors. researchgate.net

The functional groups in this compound available for derivatization are the ketone carbonyl group and the ester moiety.

Derivatization of the Ketone Group

The ketone group in this compound is a prime target for derivatization to enhance its detectability, especially in GC-based methods. A common approach is the reaction with hydroxylamine (B1172632) reagents to form the corresponding oxime derivatives. researchgate.net

One of the most effective reagents for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction of PFBHA with the ketone group of this compound results in the formation of a PFBHA-oxime derivative. This derivative exhibits significantly improved volatility and is highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, leading to substantial enhancements in sensitivity. researchgate.netnih.gov The NCI mode, in particular, offers high selectivity and sensitivity for such derivatives. researchgate.netnih.gov The formation of syn- and anti-isomers of the oxime is possible, which may result in the appearance of two distinct chromatographic peaks for the single analyte. researchgate.net

Another class of reagents that can be used for the derivatization of the keto-group are Girard reagents, such as Girard's Reagent P (GRP). These reagents react with ketones to form hydrazones, which are more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS) due to their improved ionization efficiency in the positive-ion mode. researchgate.netnih.gov This approach has been successfully applied to the analysis of keto-steroids, demonstrating significant increases in detection sensitivity. nih.gov

| Reagent | Functional Group Targeted | Derivative Formed | Analytical Technique | Advantages |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | PFBHA-oxime | GC-MS (NCI), GC-ECD | High sensitivity and selectivity, improved volatility. researchgate.netnih.gov |

| Girard's Reagent P (GRP) | Ketone | Hydrazone | LC-MS | Enhanced ionization efficiency in positive-ion mode. researchgate.netnih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Hydrazone | HPLC-UV | Simple, robust, and reproducible for carbonyl compounds. mdpi.com |

Derivatization involving the Ester Group

Direct derivatization of the ester group of this compound for analytical purposes is less common. However, strategies involving the hydrolysis of the ester to its constituent carboxylic acid (levulinic acid) and alcohol (benzyl alcohol) can be employed. The resulting levulinic acid can then be derivatized to enhance its volatility and detectability for GC analysis.

For instance, the carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester, through esterification reactions. Alternatively, for highly sensitive analysis, levulinic acid can be derivatized with reagents like pentafluorobenzyl (PFB) bromide. This reaction forms PFB esters, which are highly sensitive to electron capture detection and negative chemical ionization mass spectrometry. nih.gov

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing UV or fluorescence detection. libretexts.org For example, after hydrolysis of this compound, the resulting levulinic acid could be reacted with a UV-absorbing agent like 2,4'-dibromoacetophenone (B128361) to form a phenacyl ester derivative. jafs.com.pl This allows for sensitive detection at higher UV wavelengths where interference from the sample matrix is often lower. jafs.com.pl

| Strategy | Initial Step | Derivatization Reagent | Derivative Formed | Analytical Technique | Advantages | | --- | --- | --- | --- | --- | | Ester Hydrolysis and Carboxylic Acid Derivatization | Hydrolysis of this compound to levulinic acid and benzyl alcohol | Pentafluorobenzyl (PFB) bromide | PFB ester of levulinic acid | GC-MS (NCI), GC-ECD | Superior detection characteristics compared to methyl esters. nih.gov | | Ester Hydrolysis and Carboxylic Acid Derivatization | Hydrolysis of this compound to levulinic acid and benzyl alcohol | 2,4'-Dibromoacetophenone | Phenacyl ester of levulinic acid | HPLC-UV | High molar absorptivity at longer UV wavelengths, enhancing sensitivity. jafs.com.pl |

Environmental Impact, Sustainability, and Toxicological Research of Benzyl Levulinate

Life Cycle Assessment (LCA) of Benzyl (B1604629) Levulinate Production and Application

A comprehensive Life Cycle Assessment (LCA) for benzyl levulinate specifically is not yet extensively documented in publicly available literature. However, LCAs for similar alkyl levulinates, such as methyl levulinate, provide valuable insights. A study on the life cycle of methyl levulinate produced from biomass in China revealed an approximate 24% reduction in carbon emissions compared to an equivalent quality of fossil diesel. sjtu.edu.cn This suggests that the production of levulinate esters, including this compound, can offer a smaller carbon footprint than their petrochemical counterparts.

The production process typically involves the esterification of levulinic acid with an alcohol, in this case, benzyl alcohol. biofueljournal.com The environmental impact is influenced by several factors:

Feedstock Origin : Levulinic acid is derived from lignocellulosic biomass, a renewable resource. aimspress.com The sustainability of the biomass source and the efficiency of its conversion to levulinic acid are crucial.

Catalyst and Reaction Conditions : The use of heterogeneous, reusable catalysts can significantly reduce waste and energy consumption. nih.govbiofueljournal.com For instance, the synthesis of various levulinates using a robust heterogeneous acid catalyst derived from upcycled pine needles demonstrates a commitment to waste-minimized protocols. biofueljournal.com

Solvent Use : Employing green solvents or solvent-free conditions during synthesis aligns with the principles of green chemistry.

Further research focusing specifically on the cradle-to-gate or cradle-to-grave LCA of this compound is necessary to quantify its environmental burdens and benefits accurately. acs.orgresearchgate.net

Ecotoxicological Profile and Environmental Fate Studies

The ecotoxicological profile and environmental fate are key determinants of a chemical's environmental impact.

Acute and Chronic Ecotoxicity Assessment (Comparative for Levulinates)

While specific ecotoxicity data for this compound is limited, studies on a series of levulinate esters offer a comparative perspective. Research on levulinic acid and its methyl, ethyl, and butyl esters has been conducted on various organisms, including freshwater algae (Chlamydomonas reinhardtii), bacteria (Vibrio fischeri), daphnids (Daphnia magna), and earthworms (Eisenia foetida). researchgate.netnih.govcsic.es

A general trend observed in aquatic toxicity is that the toxicity of levulinate esters increases with the length of the alkyl chain. researchgate.netnih.govcsic.es This suggests that butyl levulinate is more toxic to aquatic organisms than ethyl and methyl levulinate. researchgate.netnih.govcsic.es Conversely, for the terrestrial organism Eisenia foetida, an inverse relationship was noted, with methyl levulinate being the most toxic. researchgate.netnih.govcsic.es Given that the benzyl group is larger and more complex than a simple alkyl chain, its specific impact on toxicity requires direct investigation. However, levulinate esters are generally considered to have low toxicity. atamanchemicals.com

Comparative Acute Ecotoxicity of Levulinate Esters (EC50 values in mg/L)

| Organism | Levulinic Acid | Methyl Levulinate | Ethyl Levulinate | Butyl Levulinate | Reference |

|---|---|---|---|---|---|

| Vibrio fischeri (bacteria) | >1000 | >1000 | 182 | Not explicitly stated, but trend suggests higher toxicity than EL | researchgate.netcsic.es |

| Chlamydomonas reinhardtii (algae) | >1000 | >1000 | 6889 | Not explicitly stated, but trend suggests higher toxicity than EL | researchgate.netcsic.es |

| Daphnia magna (crustacean) | >1000 | >1000 | 982 | Not explicitly stated, but trend suggests higher toxicity than EL | researchgate.netcsic.es |

Biodegradation Pathways and Rates

Levulinate esters are generally considered to be biodegradable. atamanchemicals.comre-chemistry.com The ester linkage in this compound is susceptible to hydrolysis, breaking down into levulinic acid and benzyl alcohol. Both of these components are derived from natural sources and are expected to be biodegradable. Levulinic acid is a naturally occurring compound, and benzyl alcohol is also found in nature.